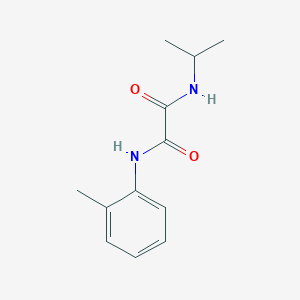![molecular formula C16H17NO2 B4900427 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)
1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as ADMPC, is a chemical compound that has been the subject of scientific research in recent years. ADMPC is a pyrrole derivative that exhibits interesting biological properties, making it a potential candidate for use in various applications.
Wirkmechanismus
The mechanism of action of 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not well understood, but it is believed to be related to its electronic properties. This compound is a conjugated molecule that exhibits interesting electronic properties, such as charge transfer and electron delocalization, which may play a role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. These effects make this compound a potential candidate for use in various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize, and its electronic properties make it a useful building block for the synthesis of new materials. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One area of interest is the development of new materials based on this compound for use in organic electronics. Another area of interest is the investigation of this compound's potential use in biomedical applications, such as drug delivery or as a therapeutic agent for diseases such as cancer or inflammation.
In conclusion, this compound is a chemical compound that exhibits interesting biological properties and has potential use in various applications. Further research is needed to fully understand its mechanism of action and to explore its potential use in biomedical and electronic applications.
Synthesemethoden
The synthesis of 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the reaction of 4-allyloxyacetophenone with 2,5-dimethylpyrrole-3-carbaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been the subject of scientific research due to its potential use in various applications. One of the main areas of research has been in the field of organic electronics, where this compound has been used as a building block for the synthesis of new materials with interesting electronic properties.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(4-prop-2-enoxyphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-4-9-19-16-7-5-15(6-8-16)17-12(2)10-14(11-18)13(17)3/h4-8,10-11H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHNDJZOBVMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC=C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)

![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)
![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)

![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)